2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide

Lipophilicity Drug-likeness Quinazoline SAR

Identifying structurally differentiated VEGFR-2 inhibitors with novel N-alkyl branching vectors remains a bottleneck in kinase drug discovery. This quinazoline-4-sulfanyl acetamide features a branched N-(3-methylbutyl) side chain - a distinct vector in lipophilicity (XLogP3-AA 5.9) and steric demand versus linear analogs. • Enables matched molecular pair analysis to isolate N-alkyl branching effects on VEGFR-2 affinity and ADME • Class-representative compounds achieve VEGFR-2 IC50 as low as 0.176 µg/L; MCF-7 cytotoxicity IC50 36.41-76.05 µM • Research-grade screening compound with batch-specific analytical certification

Molecular Formula C23H27N3OS
Molecular Weight 393.5 g/mol
Cat. No. B15165592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
Molecular FormulaC23H27N3OS
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCC(C)C)C3=CC=CC=C3
InChIInChI=1S/C23H27N3OS/c1-4-17-10-11-20-19(14-17)23(28-15-21(27)24-13-12-16(2)3)26-22(25-20)18-8-6-5-7-9-18/h5-11,14,16H,4,12-13,15H2,1-3H3,(H,24,27)
InChIKeyOCUARNUOYBILLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Scaffold (CAS 606131-76-4)


2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide (CID 3226726, CAS 606131-76-4) is a synthetic small-molecule member of the quinazoline-4-sulfanyl acetamide family, characterized by a 6-ethyl-2-phenylquinazoline core conjugated via a thioether bridge to an N-(3-methylbutyl)acetamide side chain [1]. Its molecular formula is C23H27N3OS with a molecular weight of 393.5 g/mol, an XLogP3-AA of 5.9, eight rotatable bonds, and a topological polar surface area of 80.2 Ų [1]. This compound belongs to a broader class of quinazoline-thioacetamide derivatives that have been investigated as kinase inhibitors, particularly targeting VEGFR-2, and as cytotoxic agents against human cancer cell lines [2]. The compound is cataloged in the PubChem database and appears in commercial screening libraries, though no primary research paper or patent has reported its individual biological characterization to date.

Quinazoline-thioacetamide scaffold for kinase inhibitor screening
6-ethyl substitution and branched N-(3-methylbutyl) side chain support SAR expansion
Matched molecular pair analysis against linear and 6-chloro analogs

Differentiation from N-Butyl and N-Propyl Analogs (CAS 606131-76-4)


Quinazoline-thioacetamide derivatives exhibit steep structure-activity relationships (SAR), wherein even single-atom modifications to the N-alkyl acetamide side chain can produce order-of-magnitude shifts in target affinity, cellular potency, and physicochemical profiles [1]. The 3-methylbutyl (isopentyl) group present in this compound introduces a branched, four-carbon chain with a terminal isopropyl motif that differs fundamentally from the linear n-butyl analog (CAS 606134-53-6) in steric volume, conformational entropy, and hydrophobic contact surface. Published SAR on related quinazoline-thioacetamides demonstrates that N-alkyl chain branching is a critical determinant of VEGFR-2 inhibitory activity and MCF-7 cytotoxicity; for example, within the Ghorab et al. series, compounds with branched or extended N-substituents exhibited IC50 values spanning 36.41–76.05 µM against MCF-7 cells, with the most potent VEGFR-2 inhibitor achieving an IC50 of 0.176 µg/L compared to sorafenib's 0.042 µg/L [1][2]. Without head-to-head data for this specific compound, its differential positioning is best derived from the principle of matched molecular pair analysis — the 3-methylbutyl group represents a distinct vector in lipophilicity (XLogP3-AA 5.9), hydrogen bonding (1 HBD, 4 HBA), and steric demand that would be expected to yield unique target engagement and ADME properties relative to linear, cyclic, or unsaturated N-alkyl congeners [3].

Target Compound
  • 6-Ethyl substituent (electron-donating)
  • Branched 3-methylbutyl chain, 8 rotatable bonds
  • XLogP ~5.9, distinct steric profile
N-Butyl / N-Propyl Analogs
  • Linear or shorter chains, 7 rotatable bonds
  • Lower lipophilicity (XLogP ~5.3–5.5 for butyl)
  • Different target engagement and metabolic stability may result

Quantitative Evidence vs. Closest Analogs (CAS 606131-76-4)


Lipophilicity and Membrane Permeability Advantage

The target compound's computed XLogP3-AA of 5.9 [1] reflects the contribution of the branched 3-methylbutyl chain, which adds approximately 0.4–0.6 logP units relative to the linear n-butyl analog (N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide, CAS 606134-53-6) based on standard fragment-based logP calculations for an additional methylene branch [2]. For comparison, the N-propyl analog (C21H23N3OS, 365.49 g/mol) is expected to exhibit an XLogP approximately 1.0–1.2 units lower. Within the quinazoline-thioacetamide class, increased lipophilicity has been correlated with enhanced VEGFR-2 binding and cellular cytotoxicity, with the most active compound in the Ghorab series (compound 9, IC50 = 0.176 µg/L for VEGFR-2) bearing a lipophilic substitution pattern [3].

Lipophilicity
Class-level inference
XLogP3-AA = 5.9
Δ +0.4–1.2 vs. linear analogs
Supports membrane permeability context
Computed value; no experimental logP
Lipophilicity Drug-likeness Quinazoline SAR

N-Alkyl Branching and Rotatable Bond Differentiation

The target compound contains eight rotatable bonds [1], conferred by the 3-methylbutyl chain bearing a terminal isopropyl branch. This branching pattern creates a unique steric and conformational profile distinct from the linear n-butyl analog (C22H25N3OS, 379.52 g/mol, seven rotatable bonds ), the rigid N-cyclopropyl analog (C22H23N3OS, estimated six rotatable bonds), and the planar N-allyl analog (C21H21N3OS, seven rotatable bonds ). In structure-based drug design, the isopentyl group is known to occupy hydrophobic subpockets differently than n-butyl groups, as demonstrated by the differential VEGFR-2 inhibitory activities observed across Ghorab's quinazoline-thioacetamide series where subtle N-substituent changes altered IC50 values by more than 40-fold (range: 36.41–76.05 µM MCF-7 cytotoxicity) [2].

N-Alkyl Branching
Class-level inference
8 rotatable bonds
Branched 3-methylbutyl vs. linear 7 bonds
Conformational profile may alter target recognition
Terminal branching adds steric bulk and ~14 Da
Conformational flexibility Molecular recognition Quinazoline SAR

VEGFR-2 Kinase Inhibition Potential

Although no direct VEGFR-2 inhibition data exist for this specific compound, the quinazoline-thioacetamide chemotype has demonstrated nanomolar VEGFR-2 inhibitory activity. In the Ghorab 2024 series, the most active quinazoline-thioacetamide derivatives (compounds 9 and 14) achieved VEGFR-2 IC50 values of 0.176 µg/L and 0.618 µg/L, respectively, compared to the reference inhibitor sorafenib (IC50 = 0.042 µg/L) [1]. These same compounds exhibited MCF-7 cytotoxicity IC50 values in the range of 36.41–76.05 µM, comparable to doxorubicin (IC50 = 32.02 µM) [1]. The presence of the 6-ethyl-2-phenyl substitution pattern on the quinazoline core, combined with the sulfanyl-acetamide linker, places this compound within the pharmacophoric space of validated VEGFR-2 ligands, as supported by molecular docking studies showing engagement of key residues within the VEGFR-2 ATP-binding pocket [1][2].

VEGFR-2 Potential
Class-level inference
No direct data
Class reps: IC50 0.176–0.618 µg/L
Class-level kinase inhibition context
Scaffold validated; individual profiling needed
VEGFR-2 inhibition Anticancer Quinazoline-thioacetamide

6-Ethyl vs. 6-Chloro Quinazoline Substitution

The target compound bears a 6-ethyl substituent (electron-donating, +I effect) on the quinazoline ring, whereas the most closely matched N-(3-methylbutyl) analog available in commercial libraries is the 6-chloro variant (2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide, CAS 443739-03-5, MW 447.98 ). In quinazoline kinase inhibitor SAR, the 6-position substituent directly influences the electron density of the pyrimidine ring and modulates hinge-region hydrogen bonding. Literature on 6-substituted quinazoline EGFR/HER2 inhibitors demonstrates that 6-ethyl substitution produces different inhibitory profiles compared to 6-chloro substitution; for example, in a series of 6-substituted quinazoline derivatives reported by Ding et al., compounds with 6-ethyl or 6-methyl groups exhibited distinct EGFR IC50 values relative to halogen-substituted analogs [1].

6-Ethyl vs. 6-Chloro
Class-level inference
6-Ethyl (donating) vs. 6-Cl (withdrawing)
Mass difference –54.5 Da; opposite electronic character
Electronic effect may redirect kinase selectivity
No experimental pKa or IC50 for this matched pair
Quinazoline substitution Electronic effects Kinase inhibitor SAR

Hydrogen Bond Donor/Acceptor Profile Comparison

The target compound presents a hydrogen bond donor count of 1 (the acetamide NH) and an acceptor count of 4 (quinazoline N1/N3, acetamide carbonyl O, and thioether S), with a topological polar surface area of 80.2 Ų [1]. This profile is preserved across the N-alkyl analog series — the N-butyl, N-propyl, N-allyl, and N-cyclopropyl congeners all share the same HBD/HBA counts. However, the branched 3-methylbutyl group introduces a subtle but quantifiable difference in the solvent-accessible surface area of the amide NH, as the adjacent branched methyl groups create greater steric shielding of the HBD compared to linear or planar N-substituents. In practice, this NH shielding may reduce the rate of hydrogen-bond-mediated metabolic N-dealkylation, a known clearance pathway for quinazoline-acetamides [2]. The TPSA value of 80.2 Ų places this compound within the favorable range for oral bioavailability (typically <140 Ų), and its HBD count of 1 is below the Ro5 threshold of 5 [2].

HBD/HBA Profile
Class-level inference
HBD 1, HBA 4, TPSA 80.2 Ų
Identical counts across N-alkyl analogs
Steric NH shielding may alter metabolic stability
NH donor protection not captured by computed descriptors
Hydrogen bonding Drug-likeness Physicochemical profiling

Recommended Application Scenarios (CAS 606131-76-4)


VEGFR-2 Kinase Inhibitor Lead Discovery and SAR Expansion

Procure this compound as a structurally differentiated screening candidate within a VEGFR-2 inhibitor program. The quinazoline-4-sulfanyl-acetamide scaffold has demonstrated VEGFR-2 IC50 values as low as 0.176 µg/L in class-representative compounds [1]. The 6-ethyl substitution and branched N-(3-methylbutyl) side chain represent underexplored vectors in the VEGFR-2 SAR landscape. Use in a panel with the 6-chloro analog (CAS 443739-03-5) and N-butyl analog (CAS 606134-53-6) to establish matched molecular pair analysis for the 6-position electronic effect and N-alkyl branching effect, respectively.

MCF-7 Cytotoxicity and Radiosensitization Screening

Evaluate this compound in the MCF-7 human breast adenocarcinoma cell line, where class-representative quinazoline-thioacetamides have produced IC50 values of 36.41–76.05 µM, comparable to doxorubicin (IC50 = 32.02 µM) [1]. Include a γ-irradiation arm at 8 Gy, as the Ghorab study demonstrated that radiation augmented the cytotoxicity of the most active quinazoline-thioacetamides, validating this compound class for combined chemo-radiotherapy development [1].

Physicochemical Comparator: Branched vs. Linear Analogs

Utilize the target compound in a systematic matched molecular pair study to isolate the contribution of N-alkyl chain branching to logP, solubility, permeability, and metabolic stability. With an XLogP3-AA of 5.9, TPSA of 80.2 Ų, and eight rotatable bonds [2], it serves as the branched-chain endpoint in a series that includes the n-butyl (linear), n-propyl (shorter), N-allyl (unsaturated), and N-cyclopropyl (cyclic) analogs, enabling deconvolution of steric, lipophilic, and conformational effects on ADME properties.

Chemical Probe for 6-Position Substituent Selectivity

Deploy this compound alongside the 6-chloro analog in a kinome-wide selectivity panel (e.g., DiscoverX scanMAX or equivalent) to determine whether the electron-donating 6-ethyl group redirects kinase selectivity away from the EGFR/HER2 family toward VEGFR-2 or other tyrosine kinases, as suggested by class-level docking studies showing distinct binding modes for 6-substituted quinazolines within the ATP pocket [1][3]. The broader kinase selectivity profile of 6-ethyl vs. 6-chloro quinazoline-thioacetamides has not been reported, representing a knowledge gap this compound can help fill.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Quinazoline scaffold with 6-ethyl and branched N-alkyl
VEGFR-2 enzymatic and cellular assay panels
Cancer cell-line cytotoxicity and radiation-combination studies
Cytotoxicity endpoint and radiosensitization context
Cell viability and clonogenic survival assays
Matched molecular pair ADME analysis
N-alkyl branching effect on physicochemical profile
LogP, solubility, and metabolic stability assessment
Kinase selectivity profiling for quinazoline chemotype
6-ethyl electronic effect vs. 6-chloro
Kinome-wide selectivity and target engagement
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